molecular formula C21H17FN2O2 B4892656 N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide

N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide

Cat. No. B4892656
M. Wt: 348.4 g/mol
InChI Key: UQEPCABGWLPIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential as an anticancer agent. This compound is a small molecule inhibitor of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are known to play critical roles in cancer cell proliferation and angiogenesis.

Mechanism of Action

N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 exerts its anticancer effects by inhibiting several protein kinases that are known to play critical roles in cancer cell proliferation and angiogenesis. Specifically, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 inhibits Raf-1 and B-Raf, which are upstream regulators of the MAPK/ERK signaling pathway, as well as VEGFR-2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of immune function. In addition, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 for lab experiments is its specificity for several protein kinases that are known to play critical roles in cancer cell proliferation and angiogenesis. This specificity allows for targeted inhibition of these pathways, which can lead to more effective anticancer therapies. However, one limitation of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 is its potential for off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006, including:
1. Combination therapy: Investigating the potential for N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 to be used in combination with other anticancer agents to enhance its efficacy.
2. Biomarker identification: Identifying biomarkers that can predict response to N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 treatment, which can help to personalize therapy.
3. Resistance mechanisms: Investigating the mechanisms of resistance to N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006, which can help to identify new targets for therapy.
4. Alternative applications: Exploring the potential for N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 to be used in the treatment of other diseases, such as rheumatoid arthritis, psoriasis, and diabetic retinopathy.
5. Novel analogues: Developing novel analogues of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 involves several steps, starting with the reaction of 3-fluoroaniline with 4-(dimethylamino)benzoyl chloride to form the intermediate 4-(dimethylamino)-N-(3-fluorophenyl)benzamide. This intermediate is then reacted with 3-methyl-4-aminophenol in the presence of a palladium catalyst to yield the final product, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006.

Scientific Research Applications

N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has been extensively studied for its potential as an anticancer agent, with numerous preclinical and clinical studies demonstrating its efficacy in inhibiting tumor growth and angiogenesis. In addition, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has also been studied for its potential in treating other diseases, such as rheumatoid arthritis, psoriasis, and diabetic retinopathy.

properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-14-12-18(23-21(26)16-8-5-9-17(22)13-16)10-11-19(14)24-20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEPCABGWLPIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.